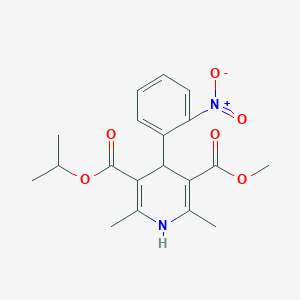![molecular formula C19H21N3O5S2 B280704 3,6-Bis-(pyrrolidine-1-sulfonyl)-1H-benzo[cd]indol-2-one](/img/structure/B280704.png)
3,6-Bis-(pyrrolidine-1-sulfonyl)-1H-benzo[cd]indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Bis-(pyrrolidine-1-sulfonyl)-1H-benzo[cd]indol-2-one, also known as PSI, is a small molecule inhibitor that has been widely used in scientific research. The compound was first synthesized in 1998 by researchers at the University of California, San Francisco, and has since been used in a variety of biochemical and physiological studies.
Wirkmechanismus
3,6-Bis-(pyrrolidine-1-sulfonyl)-1H-benzo[cd]indol-2-one works by binding to the ATP-binding site of kinases, thereby preventing them from carrying out their normal signaling functions. This leads to a disruption of cell signaling pathways and a decrease in cell proliferation. This compound has been shown to be particularly effective against a subset of kinases known as cyclin-dependent kinases (CDKs), which are involved in regulating the cell cycle. By inhibiting CDK activity, this compound can prevent cancer cells from dividing and proliferating.
Biochemical and Physiological Effects
In addition to its effects on cell signaling pathways, this compound has been shown to have other biochemical and physiological effects. For example, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for the growth and spread of tumors.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3,6-Bis-(pyrrolidine-1-sulfonyl)-1H-benzo[cd]indol-2-one in lab experiments is its specificity for kinases, particularly CDKs. This allows researchers to study the effects of inhibiting specific kinases on cell signaling pathways and cell proliferation. However, one limitation of using this compound is its relatively low potency compared to other kinase inhibitors. This can make it more difficult to achieve the desired level of inhibition in lab experiments.
Zukünftige Richtungen
There are several future directions for research involving 3,6-Bis-(pyrrolidine-1-sulfonyl)-1H-benzo[cd]indol-2-one. One area of interest is the development of more potent and selective kinase inhibitors based on the structure of this compound. Another area of interest is the identification of new targets for kinase inhibitors, particularly in the context of cancer therapy. Finally, there is ongoing research into the use of this compound and other kinase inhibitors as combination therapies with other cancer treatments, such as chemotherapy and radiation therapy.
Conclusion
In conclusion, this compound, or this compound, is a small molecule inhibitor that has been widely used in scientific research. Its specificity for kinases, particularly CDKs, has made it a valuable tool for studying cell signaling pathways and cell proliferation. While there are limitations to its use, there are also many future directions for research involving this compound and other kinase inhibitors.
Synthesemethoden
The synthesis of 3,6-Bis-(pyrrolidine-1-sulfonyl)-1H-benzo[cd]indol-2-one involves several steps, including the reaction of 2-nitrobenzaldehyde with pyrrolidine and the subsequent reduction of the resulting nitro compound to the corresponding amine. This amine is then reacted with sulfonyl chloride to produce the final product, this compound. The synthesis of this compound is relatively straightforward and can be carried out on a small scale in a standard laboratory setting.
Wissenschaftliche Forschungsanwendungen
3,6-Bis-(pyrrolidine-1-sulfonyl)-1H-benzo[cd]indol-2-one has been used in a variety of scientific research studies, particularly in the field of cancer research. The compound has been shown to inhibit the activity of a family of enzymes called kinases, which are involved in cell signaling pathways that regulate cell growth and division. As a result, this compound has been used to study the role of kinases in cancer cell proliferation and to identify potential targets for cancer therapy. This compound has also been used in studies of other diseases, including Alzheimer's disease and Parkinson's disease, where it has been shown to have neuroprotective effects.
Eigenschaften
Molekularformel |
C19H21N3O5S2 |
|---|---|
Molekulargewicht |
435.5 g/mol |
IUPAC-Name |
3,6-bis(pyrrolidin-1-ylsulfonyl)-1H-benzo[cd]indol-2-one |
InChI |
InChI=1S/C19H21N3O5S2/c23-19-18-16(29(26,27)22-11-3-4-12-22)7-5-13-15(8-6-14(20-19)17(13)18)28(24,25)21-9-1-2-10-21/h5-8H,1-4,9-12H2,(H,20,23) |
InChI-Schlüssel |
FJZSFTDTAPXLGV-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)S(=O)(=O)C2=C3C=CC(=C4C3=C(C=C2)NC4=O)S(=O)(=O)N5CCCC5 |
Kanonische SMILES |
C1CCN(C1)S(=O)(=O)C2=C3C=CC(=C4C3=C(C=C2)NC4=O)S(=O)(=O)N5CCCC5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{2-[4-(Benzoylamino)phenyl]-2-oxoethyl}pyridinium](/img/structure/B280622.png)
![3-(Aminocarbonyl)-1-[2-(4-bromophenyl)-2-oxoethyl]pyridinium](/img/structure/B280624.png)




![3-[2-(4-bromophenyl)-2-oxoethyl]-1-methyl-1H-imidazol-3-ium](/img/structure/B280630.png)

![Ethyl 4-[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B280637.png)

![6-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B280640.png)
![6-{[4-(2-chlorophenyl)-1-piperazinyl]sulfonyl}benzo[cd]indol-2(1H)-one](/img/structure/B280643.png)
![6-[(4-methyl-1-piperazinyl)sulfonyl]benzo[cd]indol-2(1H)-one](/img/structure/B280644.png)
![6-[(2,6-dimethylmorpholino)sulfonyl]benzo[cd]indol-2(1H)-one](/img/structure/B280646.png)
